molecular formula C12H11NO3 B8164687 1-(Cyclopropylmethoxy)-2-ethynyl-4-nitrobenzene

1-(Cyclopropylmethoxy)-2-ethynyl-4-nitrobenzene

Cat. No.: B8164687
M. Wt: 217.22 g/mol
InChI Key: ASZGUOXZRFLVFM-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-2-ethynyl-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group, an ethynyl group, and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-2-ethynyl-4-nitrobenzene typically involves multiple steps. One common approach is the alkylation of 2-ethynyl-4-nitrophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethoxy)-2-ethynyl-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or lithium diisopropylamide (LDA) in an aprotic solvent.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethoxy)-2-ethynyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-2-ethynyl-4-nitrobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

    1-(Cyclopropylmethoxy)-2-ethynyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    1-(Cyclopropylmethoxy)-2-ethynyl-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 1-(Cyclopropylmethoxy)-2-ethynyl-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropylmethoxy and ethynyl groups further enhances its versatility in various chemical transformations and applications.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-2-ethynyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-10-7-11(13(14)15)5-6-12(10)16-8-9-3-4-9/h1,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZGUOXZRFLVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)[N+](=O)[O-])OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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